(3S)-Hept-1-yn-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-Hept-1-yn-3-amine is an organic compound characterized by a heptynyl chain with an amine group attached to the third carbon in the S-configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-Hept-1-yn-3-amine typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of a propargylamine precursor. This process often employs a chiral rhodium or ruthenium catalyst under hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial and is often achieved through techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3S)-Hept-1-yn-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, yielding alkenes or alkanes.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is typical.
Substitution: Reagents such as acyl chlorides or sulfonyl chlorides are used under basic conditions to form amides or sulfonamides.
Major Products
The major products formed from these reactions include imines, nitriles, alkenes, alkanes, amides, and sulfonamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(3S)-Hept-1-yn-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which (3S)-Hept-1-yn-3-amine exerts its effects depends on its specific application. In biochemical contexts, it may act as a substrate or inhibitor for enzymes, interacting with active sites and influencing enzymatic activity. The molecular targets and pathways involved can vary widely but often include interactions with proteins and nucleic acids.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to (3S)-Hept-1-yn-3-amine include:
(3R)-Hept-1-yn-3-amine: The enantiomer of this compound, differing only in the stereochemistry at the third carbon.
Hept-1-yn-3-ol: Similar structure but with a hydroxyl group instead of an amine.
Hept-1-yne: The parent hydrocarbon without any functional groups.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and functional group, which confer distinct reactivity and interaction profiles compared to its analogs. This makes it particularly valuable in asymmetric synthesis and chiral resolution processes.
Properties
CAS No. |
74807-99-1 |
---|---|
Molecular Formula |
C7H13N |
Molecular Weight |
111.18 g/mol |
IUPAC Name |
(3S)-hept-1-yn-3-amine |
InChI |
InChI=1S/C7H13N/c1-3-5-6-7(8)4-2/h2,7H,3,5-6,8H2,1H3/t7-/m1/s1 |
InChI Key |
MTETYYPVLVNZCA-SSDOTTSWSA-N |
Isomeric SMILES |
CCCC[C@@H](C#C)N |
Canonical SMILES |
CCCCC(C#C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.